Cefonicid sodium salt is a second-generation cephalosporin antibiotic primarily used for research applications in culture media. It is characterized by its bactericidal action, which results from the inhibition of bacterial cell wall synthesis. This compound is effective against a variety of bacterial infections, including those affecting the urinary tract, lower respiratory tract, and soft tissues .
Cefonicid sodium salt is classified under the beta-lactam antibiotics category, specifically as a cephalosporin. It is synthesized for laboratory use and is not intended for direct therapeutic applications in humans or animals. The compound's chemical formula is , with a molecular weight of approximately 586.52 g/mol .
The synthesis of cefonicid sodium salt involves several key steps:
Cefonicid sodium undergoes various chemical reactions typical of beta-lactam antibiotics:
Common Reagents: Boron trifluoride and tetrazole thiol are commonly used in the synthesis reactions, typically performed at room temperature to maximize yield and efficiency .
Cefonicid exerts its antibacterial effects by binding to specific penicillin-binding proteins located within the bacterial cell wall. This binding inhibits the final stages of cell wall synthesis, leading to bacterial cell lysis mediated by autolytic enzymes such as autolysins. The result is a bactericidal effect that effectively combats various bacterial pathogens .
Cefonicid sodium salt serves significant roles in scientific research due to its antibacterial properties:
Cefonicid emerged during the pivotal expansion phase of second-generation cephalosporins in the late 1970s. Synthesized by SmithKline researchers, it received patent protection in 1976 (DE 2611270) and U.S. approval in the early 1980s [6] [9]. Its development was part of a broader effort to enhance the spectrum of activity and pharmacokinetic properties of cephalosporins. Key milestones include:
Table 1: Timeline of Key Second-Generation Cephalosporins
| Compound | Approval Era | Distinguishing Feature |
|---|---|---|
| Cefamandole | Mid-1970s | First with expanded Gram-negative coverage |
| Cefoxitin | Late 1970s | Cephamycin structure; anaerobic activity |
| Cefonicid | Early 1980s | Sulfomethyltetrazole group; prolonged half-life |
| Cefuroxime | Early 1980s | Beta-lactamase stability |
Cefonicid shares the core β-lactam ring and 7α-methoxyimino moiety characteristic of second-generation cephalosporins but features critical modifications:
Table 2: Structural Comparison with Key Analogues
| Structural Feature | Cefamandole | Cefoxitin | Cefonicid |
|---|---|---|---|
| C7 Acyl Group | D-mandelic acid | Thiophene-2-acetyl | D-mandelic acid |
| C3 Substituent | Methylthiadiazole | Carbamoyloxymethyl | Sulfomethyltetrazole |
| Beta-Lactam Stability | Moderate | High | Moderate (Type IV lactamase sensitive) [9] |
Initially approved for urinary tract, respiratory, and soft tissue infections, cefonicid’s clinical utility faced constraints due to microbiological limitations:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5